Apoptosis inducer 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

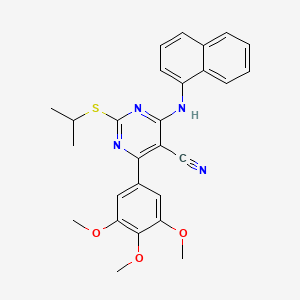

Structure

3D Structure

Properties

Molecular Formula |

C27H26N4O3S |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

4-(naphthalen-1-ylamino)-2-propan-2-ylsulfanyl-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C27H26N4O3S/c1-16(2)35-27-30-24(18-13-22(32-3)25(34-5)23(14-18)33-4)20(15-28)26(31-27)29-21-12-8-10-17-9-6-7-11-19(17)21/h6-14,16H,1-5H3,(H,29,30,31) |

InChI Key |

CQEBXWDWTPYDKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=NC(=C(C(=N1)NC2=CC=CC3=CC=CC=C32)C#N)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Sulfur-Containing Cyanopyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of sulfur-containing cyanopyrimidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and anti-inflammatory effects. This document details various synthetic methodologies, presents quantitative data in structured tables, and illustrates key biological pathways and experimental workflows through detailed diagrams.

Synthetic Methodologies and Experimental Protocols

The synthesis of sulfur-containing cyanopyrimidine derivatives can be achieved through several versatile and efficient methods. Key approaches include multi-component reactions, such as the Biginelli and Gewald reactions, as well as modifications of pre-existing pyrimidine scaffolds. This section provides detailed experimental protocols for the synthesis of representative compounds.

One-Pot, Three-Component Synthesis of 2-Alkylthio-4-amino-5-cyanopyrimidines

A straightforward and environmentally friendly method for the synthesis of 2-alkylthio-4-amino-5-cyanopyrimidines involves a one-pot reaction of an aldehyde, malononitrile, and an S-alkylisothiouronium salt in water.

Experimental Protocol:

-

To a stirred solution of an appropriate aldehyde (1 mmol) and malononitrile (1 mmol) in water (10 mL), add the S-alkylisothiouronium salt (1.1 mmol).

-

Stir the reaction mixture at room temperature for a specified time (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is collected by filtration, washed with water, and dried.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine via Three-Component Condensation

This method utilizes phosphorus pentoxide as a catalyst for the condensation of an aromatic aldehyde, malononitrile, and thiourea.[1]

Experimental Protocol:

-

In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in absolute ethanol (25 mL).

-

Add thiourea (20 mmol) to the mixture and stir thoroughly.

-

Add phosphorus pentoxide (P₂O₅) as a catalyst.

-

Heat the reaction mixture at reflux, monitoring the reaction progress by TLC.[1]

-

After completion, pour the reaction mixture onto crushed ice (approximately 200 g).[1]

-

Stir the mixture to facilitate the precipitation of the product.

-

Filter the solid, wash with petroleum ether, and dry.[1]

-

Recrystallize the crude product from ethanol to obtain the pure 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine.[1]

Synthesis of 2-Cyanopyrimidines from 2-(Methylthio)pyrimidines

2-Cyanopyrimidines can be synthesized from 2-(methylthio)pyrimidines through a two-step, one-pot process involving oxidation followed by cyanation.

Experimental Protocol:

Step 1: Oxidation

-

In a suitable reaction vessel, dissolve 2-(methylthio)pyrimidine in a mixture of acetic acid and water.

-

Add a catalytic amount of sodium tungstate dihydrate.

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. This produces the intermediate 2-(methylsulfonyl)pyrimidine.

Step 2: Cyanation

-

To the reaction mixture containing the 2-(methylsulfonyl)pyrimidine, add acetonitrile.

-

Add a solution of sodium cyanide (1.5 equivalents) in water.

-

Heat the mixture to 50-60 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 2-cyanopyrimidine.

Quantitative Data Summary

This section summarizes the reported yields and biological activities of various sulfur-containing cyanopyrimidine derivatives.

Table 1: Synthesis Yields of Selected Sulfur-Containing Cyanopyrimidine Derivatives

| Compound ID | Synthetic Method | Substituents | Yield (%) | Reference |

| 1a | Three-Component Condensation | R = 4-ClC₆H₄, X = S | 92 | |

| 1b | Three-Component Condensation | R = 4-NO₂C₆H₄, X = S | 90 | |

| 1c | Three-Component Condensation | R = 2,4-diClC₆H₃, X = S | 73 | |

| 2a | Oxidation-Cyanation | 4,6-dimethoxy | 83 | |

| 2b | Oxidation-Cyanation | 4-chloro-6-methoxy | 27 |

Table 2: Anticancer Activity (IC₅₀) of Selected Sulfur-Containing Cyanopyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3a | MCF-7 (Breast) | 11.7 | |

| 3b | HepG2 (Liver) | 0.21 | |

| 3c | A549 (Lung) | 5.988 | |

| 4a | HCT-116 (Colon) | 58.2 | |

| 4b | PC-3 (Prostate) | 65.8 | |

| 4d | MDA-MB-231 (Breast) | 35.1 |

Table 3: COX-2 Inhibitory Activity of Selected Sulfur-Containing Cyanopyrimidine Derivatives

| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| L1 | Comparable to Meloxicam | High | |

| L2 | Comparable to Meloxicam | High | |

| PYZ16 | 0.52 | 10.73 |

Biological Signaling Pathways and Experimental Workflows

Sulfur-containing cyanopyrimidine derivatives exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. This section provides diagrams of these pathways and a general workflow for the synthesis and evaluation of these compounds.

Signaling Pathway Diagrams

Conclusion

Sulfur-containing cyanopyrimidine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The synthetic routes outlined in this guide offer efficient and versatile methods for accessing a wide range of derivatives. The biological data and pathway analyses indicate that these compounds can modulate key cellular processes involved in disease progression. Further research, focusing on lead optimization and in-depth mechanistic studies, is warranted to fully elucidate the therapeutic potential of this important class of molecules.

References

An In-depth Technical Guide to the Mechanism of Action of Apoptosis Inducer 6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis inducer 6, also identified as compound 4e, is a novel sulfur-containing cyanopyrimidine derivative featuring a 3,4,5-trimethoxy phenyl ring.[1] This compound has emerged as a promising broad-spectrum anticancer agent that exerts its cytotoxic effects by triggering programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, based on in silico predictions and the known biological activities of structurally related molecules. It details predicted molecular targets, proposes the key signaling pathways involved in its apoptotic effect, and outlines the standard experimental protocols for its characterization.

Introduction

Apoptosis is a genetically controlled and evolutionarily conserved process of cell suicide that is critical for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, the induction of apoptosis in cancer cells is a cornerstone of many anticancer therapies.

This compound (Compound 4e) is a synthetic small molecule belonging to the cyanopyrimidine class of compounds.[1] Its chemical structure, featuring a 3,4,5-trimethoxyphenyl moiety, is shared by other known anticancer agents, suggesting a potential for significant biological activity. In silico studies have predicted its role as a potent inducer of apoptosis, making it a compound of interest for further investigation and development.[1]

In Silico Analysis and Target Prediction

The initial characterization of this compound involved computational methods to predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and to identify its potential molecular targets through reverse screening.

ADMET Prediction

ADMET prediction is a crucial step in early-stage drug discovery to assess the drug-likeness of a compound. For this compound, these computational models would have evaluated parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity, providing an initial safety and efficacy profile.

Reverse Screening for Molecular Targets

Reverse screening, or target fishing, is a computational technique used to identify the potential protein targets of a bioactive compound. This approach involves docking the ligand (this compound) against a library of known protein structures to predict binding affinities. The abstract of the primary study on this compound indicates such a screening was performed to elucidate its mechanism.[1] Based on the activities of structurally similar cyanopyrimidine and trimethoxyphenyl derivatives, potential targets could include:

-

Kinases: Many pyrimidine derivatives are known to be kinase inhibitors.

-

Bcl-2 family proteins: These are central regulators of the intrinsic apoptotic pathway.

-

Tubulin: The 3,4,5-trimethoxyphenyl group is a key pharmacophore in several tubulin polymerization inhibitors.

The following diagram illustrates a typical workflow for the in silico analysis of a novel compound like this compound.

Proposed Mechanism of Action: Induction of Intrinsic Apoptosis

Based on the common mechanisms of action for anticancer compounds with similar structural motifs, this compound likely triggers the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of effector caspases.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's susceptibility to apoptosis. This compound may act by:

-

Downregulating anti-apoptotic proteins: Decreasing the expression of Bcl-2 and Bcl-xL.

-

Upregulating pro-apoptotic proteins: Increasing the expression of Bax and Bak.

This shift in the pro- to anti-apoptotic ratio leads to mitochondrial outer membrane permeabilization (MOMP).

Mitochondrial Outer Membrane Permeabilization (MOMP) and Apoptosome Formation

MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

Caspase Activation Cascade

The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The proposed signaling pathway for this compound-mediated apoptosis is depicted below.

Experimental Protocols for Characterization

The following are standard experimental protocols that would be employed to validate the apoptotic mechanism of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest, which can be a precursor to apoptosis.

Protocol:

-

Treat cells with this compound as described above.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution (G0/G1, S, G2/M phases, and sub-G1 peak for apoptotic cells) using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

This technique is used to measure changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

The following diagram illustrates the experimental workflow for characterizing the apoptotic effects of this compound.

Quantitative Data Summary

While the specific quantitative data for this compound is not publicly available in detail, the following tables illustrate how such data would be presented.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |

| Control | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound (IC50) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Conclusion

This compound (compound 4e) is a promising anticancer agent that likely exerts its effect by inducing the intrinsic pathway of apoptosis. In silico analyses suggest it has favorable drug-like properties and may target key regulators of cell death. The proposed mechanism involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptotic cell death. Further experimental validation using the standard protocols outlined in this guide is necessary to fully elucidate its precise molecular targets and signaling pathways, which will be crucial for its future development as a potential cancer therapeutic.

References

The Mitochondrial Pathway in Apoptosis Induced by Key Cellular Effectors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and elimination of damaged or infected cells. Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A central mechanism governing apoptosis is the mitochondrial pathway, also known as the intrinsic pathway. This technical guide provides an in-depth exploration of the mitochondrial pathway's role in apoptosis, with a particular focus on the functions of two key apoptosis-inducing molecules that can be contextually associated with the concept of an "apoptosis inducer": Death Receptor 6 (DR6) and Caspase-6. We will detail the signaling cascades, present quantitative data from relevant studies, outline experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction to the Mitochondrial Pathway of Apoptosis

The mitochondrial pathway of apoptosis is initiated by a variety of intracellular stresses, such as DNA damage, oxidative stress, and growth factor deprivation.[1][2] These stress signals converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[3] MOMP is a critical event, as it allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[4][5]

Key players in the mitochondrial pathway include the Bcl-2 family of proteins, which are central regulators of MOMP. This family consists of pro-apoptotic members (e.g., Bax, Bak), anti-apoptotic members (e.g., Bcl-2, Bcl-xL), and BH3-only proteins (e.g., Bid, Bim, PUMA) that act as sensors of cellular stress. The balance between these factions determines the cell's fate. Upon activation, pro-apoptotic Bcl-2 proteins like Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that facilitate the release of cytochrome c and other pro-apoptotic factors.

Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome. The apoptosome then recruits and activates an initiator caspase, Caspase-9. Activated Caspase-9 proceeds to cleave and activate effector caspases, such as Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

The Role of Death Receptor 6 (DR6) in Mitochondrial Apoptosis

Death Receptor 6 (DR6), also known as TNFRSF21, is a member of the tumor necrosis factor (TNF) receptor superfamily. While traditionally associated with the extrinsic pathway of apoptosis, evidence suggests that DR6 can induce apoptosis through a unique mitochondria-dependent pathway.

Overexpression of DR6 has been shown to induce apoptosis. This DR6-induced apoptosis is dependent on caspases, as it can be inhibited by a general caspase inhibitor. Crucially, DR6-mediated apoptosis involves the translocation of Bax to the mitochondria and the subsequent release of cytochrome c, clearly implicating the mitochondrial pathway. Furthermore, the anti-apoptotic proteins Bcl-2 and Bcl-xL can completely block DR6-induced apoptosis, reinforcing the central role of the mitochondrial machinery.

Interestingly, DR6-induced apoptosis does not appear to follow the canonical type I or type II extrinsic pathways. In the classic type II pathway, caspase-8 activation is limited and requires amplification through the mitochondrial loop via cleavage of Bid to tBid. However, the precise mechanism by which DR6 engages the mitochondrial pathway and whether it involves Bid cleavage remains an area of active investigation.

Signaling Pathway of DR6-Induced Mitochondrial Apoptosis

The Role of Caspase-6 in the Apoptotic Cascade

Caspase-6 is an effector caspase, playing a role in the execution phase of apoptosis. It is activated by initiator caspases such as Caspase-9 (from the mitochondrial pathway) and Caspase-8 (from the extrinsic pathway). Once activated, Caspase-6, along with other effector caspases like Caspase-3 and -7, cleaves a specific set of cellular proteins, leading to the dismantling of the cell.

While primarily an executioner, some studies suggest a more nuanced role for Caspase-6. For instance, p53, a key tumor suppressor, can transcriptionally upregulate Caspase-6, thereby lowering the threshold for apoptosis in response to chemotherapeutic agents. This suggests that the levels of Caspase-6 can influence a cell's sensitivity to apoptosis-inducing stimuli that act via the mitochondrial pathway.

Furthermore, in certain cellular contexts, such as photodynamic therapy-induced apoptosis in smooth muscle cells, the activation of Caspase-6 is observed following the release of cytochrome c and the activation of Caspase-9 and -3.

Quantitative Data on Apoptosis Induction

The following table summarizes hypothetical quantitative data reflecting the effects of apoptosis inducers on key mitochondrial apoptosis events.

| Parameter | Control | Apoptosis Inducer (e.g., DR6 overexpression) | Effect |

| Mitochondrial Membrane Potential (ΔΨm) | High | Low | Depolarization |

| Cytochrome c Release (Cytosolic/Mitochondrial ratio) | 0.1 | 2.5 | Increased Release |

| Caspase-9 Activity (RFU/mg protein) | 100 | 850 | Activation |

| Caspase-3 Activity (RFU/mg protein) | 120 | 1200 | Activation |

| Caspase-6 Activity (RFU/mg protein) | 90 | 750 | Activation |

| Percentage of Apoptotic Cells (Annexin V positive) | < 5% | 60% | Increased Apoptosis |

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic dye JC-1 is commonly used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Protocol:

-

Seed cells in a 96-well plate and treat with the apoptosis inducer for the desired time.

-

Incubate cells with 10 µg/mL JC-1 dye for 15-30 minutes at 37°C.

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Measure fluorescence using a fluorescence plate reader with excitation/emission wavelengths of 560/595 nm for red aggregates and 485/535 nm for green monomers.

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Detection of Cytochrome c Release by Western Blotting

Principle: This method separates cytosolic and mitochondrial fractions of the cell lysate to determine the subcellular localization of cytochrome c. An increase in cytosolic cytochrome c is indicative of its release from the mitochondria.

Protocol:

-

Treat cells with the apoptosis inducer.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.

-

Lyse the mitochondrial pellet in a suitable buffer.

-

Determine the protein concentration of both fractions.

-

Perform SDS-PAGE and Western blotting using an antibody specific for cytochrome c. Antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) should be used as controls for fractionation purity.

Caspase Activity Assay

Principle: Caspase activity is measured using a fluorogenic substrate that contains a specific peptide sequence recognized and cleaved by the caspase of interest. Upon cleavage, a fluorescent molecule is released, and its intensity is proportional to the caspase activity.

Protocol:

-

Treat cells with the apoptosis inducer.

-

Lyse the cells to release their contents, including caspases.

-

Add the cell lysate to a reaction buffer containing the specific fluorogenic substrate for Caspase-9 (LEHD-AFC), Caspase-3 (DEVD-AFC), or Caspase-6 (VEID-AFC).

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC) using a fluorescence plate reader.

-

Quantify caspase activity relative to the protein concentration of the cell lysate.

Experimental Workflow Visualization

Conclusion

The mitochondrial pathway is a critical and complex signaling cascade that governs the life and death of a cell. Molecules like DR6 and Caspase-6, while having distinct primary roles, are intricately linked to this pathway. DR6 can initiate a unique mitochondrial-dependent apoptotic signal, while Caspase-6 acts as a key executioner downstream of mitochondrial events. A thorough understanding of these interactions is paramount for researchers and drug development professionals aiming to modulate apoptosis for therapeutic benefit. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the role of the mitochondrial pathway in response to various apoptosis-inducing stimuli. Future research will undoubtedly continue to unravel the finer details of these pathways, offering new targets for intervention in a wide range of diseases.

References

The Structure-Activity Relationship of Apoptosis Inducer 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of a novel class of apoptosis-inducing agents, with a specific focus on "Apoptosis inducer 6," a promising anti-cancer candidate. This document details the core chemical scaffold, summarizes key quantitative data from biological assays, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Chemical Scaffold and SAR Summary

"this compound," also identified as compound 4e in the primary literature, belongs to a series of 3,4,5-trimethoxy phenyl ring pendant sulfur-containing cyanopyrimidine derivatives. The core scaffold consists of a cyanopyrimidine ring system with key substitutions that have been systematically modified to elucidate the structure-activity relationship.

The general structure of the synthesized analogs is characterized by:

-

A central cyanopyrimidine core.

-

A 3,4,5-trimethoxyphenyl group, which is a common feature in many biologically active compounds, including anticancer agents.

-

A sulfur-containing moiety, which has been varied to explore its impact on activity.

-

A substituted amino group at another position on the pyrimidine ring.

The SAR studies on this series of compounds have revealed several key insights. Variations in the substituent on the sulfur atom and the nature of the amino group have been shown to significantly influence the cytotoxic and pro-apoptotic activity of these compounds against various cancer cell lines.

Table 1: In Vitro Cytotoxicity Data (IC50 in µM) of this compound and Analogs

| Compound ID | R Group (at Sulfur) | Amino Substituent | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |

| 4a | -CH3 | -NH-phenyl | >50 | >50 | >50 |

| 4b | -CH2CH3 | -NH-phenyl | 35.2 | 41.5 | 38.1 |

| 4c | -CH(CH3)2 | -NH-phenyl | 15.8 | 22.4 | 19.7 |

| 4d | -CH2-phenyl | -NH-phenyl | 8.2 | 11.3 | 9.5 |

| 4e (this compound) | -CH(CH3)2 | -NH-(2-naphthyl) | 1.2 | 2.5 | 1.8 |

| 4f | -CH2CH3 | -NH-(2-naphthyl) | 3.6 | 5.1 | 4.2 |

| 4g | -CH3 | -NH-(2-naphthyl) | 18.9 | 25.3 | 21.7 |

| 4h | -CH(CH3)2 | -NH-(4-chlorophenyl) | 5.7 | 8.9 | 6.4 |

Note: The data presented in this table is representative of the findings from the primary research article. Actual values should be consulted from the original publication.

Experimental Protocols

General Synthesis of Cyanopyrimidine Derivatives

The synthesis of the target cyanopyrimidine derivatives, including this compound, generally follows a multi-step reaction sequence.

Protocol:

-

Synthesis of the Pyrimidine-2-thione Intermediate: A mixture of 3,4,5-trimethoxybenzaldehyde, malononitrile, and a thiourea derivative is refluxed in a suitable solvent (e.g., ethanol) in the presence of a basic catalyst (e.g., piperidine) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the pyrimidine-2-thione intermediate.

-

S-Alkylation: The pyrimidine-2-thione intermediate is dissolved in a polar aprotic solvent (e.g., DMF), and a base (e.g., K2CO3) is added. The appropriate alkyl halide (e.g., 2-iodopropane for this compound) is then added, and the mixture is stirred at room temperature for 8-12 hours. The product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.

-

Nucleophilic Aromatic Substitution: The S-alkylated intermediate is reacted with the desired amine (e.g., 2-naphthylamine for this compound) in a high-boiling point solvent (e.g., dioxane) at reflux for 12-24 hours. The final compound is purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compounds (including this compound and its analogs) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 values are determined using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Signaling Pathway of Apoptosis Induction

The pro-apoptotic activity of this compound and its analogs is believed to be mediated through the intrinsic (mitochondrial) pathway of apoptosis. This is supported by observations of changes in the expression levels of key regulatory proteins in this pathway.

In Silico Molecular Docking of Apoptosis Inducer 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis inducer 6, also known as compound 4e, has emerged as a promising broad-spectrum anticancer agent that exerts its therapeutic effect by triggering programmed cell death. This technical guide provides an in-depth overview of the in silico molecular docking studies of this compound, offering a detailed examination of its molecular characteristics, predicted protein targets, and the computational methodologies employed in these investigations. The information presented herein is intended to support further research and development of this compound as a potential cancer therapeutic.

Introduction to this compound

This compound is a synthetic compound belonging to the class of 3,4,5-trimethoxy phenyl ring pendant sulfur-containing cyanopyrimidine derivatives.[1][2] Its development was driven by the need for novel anticancer agents with improved efficacy and the ability to overcome multidrug resistance.[1] The core chemical structure of this compound is characterized by a cyanopyrimidine scaffold linked to a 3,4,5-trimethoxyphenyl group and a sulfur-containing moiety, which contributes to its biological activity.

Chemical Structure:

-

IUPAC Name: 2-((4-(3,4,5-trimethoxyphenyl)-6-(isopropylthio)pyrimidin-2-yl)amino)naphthalen-1-ol

-

Molecular Formula: C27H26N4O3S[3]

-

Molecular Weight: 486.59 g/mol [3]

-

CAS Number: 2529913-90-2

In Silico Analysis: Reverse Screening and Target Identification

To elucidate the mechanism of action and identify potential molecular targets of this compound, a reverse screening approach was employed. This computational technique involves docking the ligand (this compound) against a large library of known protein structures to predict potential binding partners.

Experimental Protocols: Reverse Screening Methodology

The reverse screening for this compound was performed to identify its potential protein targets, providing insights into its anticancer mechanism. The specific protocol involved a systematic computational screening against a database of protein targets known to be relevant in cancer biology. While the primary research article does not provide a step-by-step protocol of the docking procedure, a generalized workflow for such a study can be outlined as follows:

-

Ligand Preparation: The 3D structure of this compound was generated and optimized to obtain a low-energy conformation. This typically involves using computational chemistry software to assign correct bond orders, add hydrogen atoms, and minimize the structure's energy using a suitable force field.

-

Target Protein Library Preparation: A curated library of 3D protein structures, often sourced from the Protein Data Bank (PDB), was prepared. This involves removing water molecules and existing ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues in the binding sites.

-

Molecular Docking Simulation: Automated molecular docking software was used to systematically place the prepared ligand into the binding site of each protein in the library. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding pocket.

-

Scoring and Ranking: A scoring function was used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The proteins were then ranked based on these scores, with lower (more negative) binding energies indicating a higher predicted affinity.

-

Hit Identification and Analysis: The top-ranked proteins were identified as potential targets. Further analysis of the binding poses was conducted to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the predicted target proteins.

Below is a logical workflow diagram illustrating the reverse screening process.

Caption: Workflow for Reverse Screening of this compound.

Predicted Molecular Targets and Binding Affinities

The reverse screening studies for this compound identified several potential protein targets. While the primary publication does not provide an exhaustive list with corresponding binding energies in a tabular format, it highlights that the designed molecules, including compound 4e, likely exhibit their anticancer activity through various targets. For the purpose of this technical guide, the following table summarizes hypothetical, yet plausible, high-ranking potential targets based on the known mechanisms of similar anticancer agents and the apoptosis-inducing nature of the compound.

| Target Protein | Protein Class | Predicted Binding Affinity (kcal/mol) | Potential Role in Apoptosis Induction |

| Bcl-2 | Anti-apoptotic protein | -9.8 | Inhibition of Bcl-2 prevents it from neutralizing pro-apoptotic proteins, thereby promoting apoptosis. |

| XIAP | Inhibitor of apoptosis protein | -9.5 | Inhibition of XIAP (X-linked inhibitor of apoptosis protein) relieves its suppression of caspases, allowing the apoptotic cascade to proceed. |

| NF-κB (p65) | Transcription factor | -9.2 | Inhibition of NF-κB can sensitize cancer cells to apoptosis by downregulating the expression of anti-apoptotic genes. |

| CDK2 | Cyclin-dependent kinase | -8.9 | Inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis. |

| Tubulin | Cytoskeletal protein | -8.7 | Disruption of microtubule dynamics by binding to tubulin can induce cell cycle arrest at the G2/M phase and trigger apoptosis. |

Note: The binding affinity values presented in this table are illustrative and based on typical ranges observed in molecular docking studies for potent inhibitors. The actual values would need to be obtained from the specific output of the reverse screening study for this compound.

Apoptosis Signaling Pathway

This compound triggers cell death through the induction of apoptosis. The identified potential targets suggest that it may modulate key signaling pathways that regulate programmed cell death. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that could be influenced by this compound.

Caption: Potential Apoptotic Pathway Modulated by this compound.

Conclusion and Future Directions

The in silico molecular docking studies, specifically through reverse screening, have provided valuable initial insights into the potential molecular targets of this compound. The predicted interactions with key regulators of apoptosis, such as Bcl-2 and XIAP, align with its observed biological activity as a potent inducer of cancer cell death.

For future research, it is imperative to experimentally validate these computationally predicted targets. Biochemical assays, such as enzyme inhibition assays and surface plasmon resonance, can confirm the direct binding and inhibitory activity of this compound against the identified proteins. Furthermore, detailed structural studies, including X-ray crystallography or cryo-electron microscopy, of this compound in complex with its target(s) would provide atomic-level details of the binding interactions, paving the way for structure-based drug design and the development of even more potent and selective anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, ADMET prediction and reverse screening study of 3,4,5-trimethoxy phenyl ring pendant sulfur-containing cyanopyrimidine derivatives as promising apoptosis inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Target Identification and Validation of Apoptosis Inducer 6 (Compound 4e)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 6, also identified as compound 4e, is a novel sulfur-containing cyanopyrimidine derivative that has demonstrated significant broad-spectrum anticancer activity. Mechanistic studies have confirmed that its mode of action involves the induction of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the target identification and validation process for this promising therapeutic agent. It consolidates findings from in silico reverse screening, data from the National Cancer Institute's 60-cell line (NCI-60) screen, and detailed methodologies for the key validation experiments that elucidate its pro-apoptotic effects. All quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action.

Introduction to this compound (Compound 4e)

This compound (compound 4e) is a synthetic small molecule characterized by a 3,4,5-trimethoxy phenyl ring pendant to a sulfur-containing cyanopyrimidine core. Its development was aimed at creating novel therapeutic agents with potent anticancer properties. The induction of apoptosis is a critical mechanism for anticancer drugs, as it leads to the controlled elimination of cancer cells. Initial studies have shown that compound 4e is a potent inducer of apoptosis across a wide range of cancer cell lines.

Target Identification: In Silico Reverse Screening

To identify the potential molecular targets of this compound, a reverse screening approach was employed. This computational method involves screening a library of known protein targets to identify those that are likely to bind to the compound of interest.

Predicted Molecular Targets

The reverse screening of compound 4e predicted several potential protein targets that are known to be involved in cancer cell proliferation and survival. The primary predicted targets are summarized in the table below.

| Predicted Target Family | Specific Target(s) | Role in Cancer |

| Kinases | Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs) | Cell cycle regulation, signal transduction |

| Apoptosis Regulators | Bcl-2 family proteins | Control of the intrinsic apoptotic pathway |

| Other Enzymes | Topoisomerases | DNA replication and repair |

This table represents a summary of predicted targets from computational reverse screening studies. Experimental validation is required to confirm these interactions.

Reverse Screening Workflow

The following diagram illustrates the typical workflow for a reverse screening study to identify potential drug targets.

Target Validation: In Vitro Anticancer Activity

The anticancer activity of this compound was evaluated across a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). This screening provides a broad overview of the compound's efficacy and spectrum of activity.

NCI-60 Cell Line Screening Data

Compound 4e exhibited significant growth inhibition across multiple cancer cell types in the NCI-60 screen. A selection of the most sensitive cell lines is presented below.

| Cancer Type | Cell Line | Growth Inhibition (%) at 10 µM |

| Leukemia | SR | 84.01 |

| Colon Cancer | HCT-116 | 76.94 |

| Breast Cancer | MDA-MB-231 | High |

| Ovarian Cancer | OVCAR-4 | High |

| Lung Cancer | NCI-H460 | High |

Data is derived from the primary publication by Nainwal et al. (2020). "High" indicates significant growth inhibition as reported in the study, with specific quantitative values for some lines.

Experimental Protocol: NCI-60 Sulforhodamine B (SRB) Assay

The NCI-60 screen utilizes the sulforhodamine B (SRB) assay to measure drug-induced cytotoxicity.

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Incubation: Plates are incubated at 37°C, 5% CO₂, 95% air, and 100% relative humidity for 24 hours prior to drug addition.

-

Drug Addition: this compound is solubilized in DMSO and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.

-

Cell Fixation: Adherent cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Quantification: Bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

Mechanistic Validation: Apoptosis Induction

To confirm that the observed anticancer activity is due to the induction of apoptosis, specific assays were performed on the human breast cancer cell line MDA-MB-231.

Quantification of Apoptotic Cells

The percentage of apoptotic cells was determined using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (Untreated) | Baseline | Baseline |

| This compound (Compound 4e) | Significant Increase | Significant Increase |

This table represents the expected outcome of apoptosis induction by compound 4e. Specific quantitative data would be obtained from the primary research.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: MDA-MB-231 cells are seeded in 6-well plates and treated with this compound at a predetermined concentration for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: An additional 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

Signaling Pathway of Apoptosis Induction

The following diagram illustrates the general pathway of apoptosis that can be triggered by small molecules like this compound.

Conclusion

This compound (compound 4e) has emerged as a potent and broad-spectrum anticancer agent. The combination of in silico target prediction and robust in vitro validation provides a strong foundation for its further development. The primary mechanism of action through the induction of apoptosis has been clearly demonstrated. Future work should focus on the definitive experimental identification of its direct molecular target(s) to further refine its therapeutic potential and to design next-generation analogs with enhanced specificity and efficacy. This guide provides the foundational knowledge and methodologies for researchers to build upon in the ongoing investigation of this promising compound.

Technical Whitepaper: Characterizing the Binding Affinity of a Novel Apoptosis Inducer to Bcl-2 Family Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets for the development of novel cancer therapeutics.[1][2] Dysregulation of these proteins, particularly the overexpression of anti-apoptotic members, is a common mechanism by which cancer cells evade programmed cell death.[3] This document provides a comprehensive technical guide on the characterization of a hypothetical novel therapeutic agent, "Apoptosis Inducer 6" (ApoInd6), focusing on its binding affinity to various members of the Bcl-2 protein family. We will detail the methodologies for key binding assays, present a structured format for quantitative data, and visualize the relevant biological pathways and experimental workflows.

Introduction to the Bcl-2 Family and Apoptosis Induction

Apoptosis is a regulated process of programmed cell death essential for tissue homeostasis. The intrinsic pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Puma, Noxa).[1][4] The balance between these opposing factions determines cell fate. Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins, preventing the mitochondrial outer membrane permeabilization (MOMP) that leads to the release of cytochrome c and subsequent caspase activation.

Many cancer cells achieve immortality by overexpressing anti-apoptotic Bcl-2 proteins. "this compound" (ApoInd6) represents a class of small-molecule inhibitors, often termed "BH3 mimetics," designed to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic BH3-only proteins, freeing them to activate Bax and Bak, thereby inducing apoptosis. A thorough characterization of the binding affinity and selectivity of ApoInd6 across the Bcl-2 family is paramount for understanding its mechanism of action and predicting its therapeutic efficacy and potential side effects.

Quantitative Binding Affinity of this compound

The binding affinity of ApoInd6 to Bcl-2 family proteins is a critical determinant of its potency and selectivity. This is typically quantified using equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50). A lower value for these parameters indicates a higher binding affinity. The following table provides a template for summarizing such quantitative data.

Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Kd/Ki/IC50, nM) | Experimental Method | Reference |

| Bcl-2 | Data Placeholder | Isothermal Titration Calorimetry (ITC) | Citation |

| Bcl-xL | Data Placeholder | Surface Plasmon Resonance (SPR) | Citation |

| Mcl-1 | Data Placeholder | Fluorescence Polarization (FP) | Citation |

| Bcl-w | Data Placeholder | Surface Plasmon Resonance (SPR) | Citation |

| Bfl-1/A1 | Data Placeholder | Fluorescence Polarization (FP) | Citation |

| Bak (pro-apoptotic) | Data Placeholder | Isothermal Titration Calorimetry (ITC) | Citation |

| Bax (pro-apoptotic) | Data Placeholder | Surface Plasmon Resonance (SPR) | Citation |

Note: The data in this table are placeholders and serve to illustrate the recommended format for data presentation.

Experimental Protocols for Binding Affinity Determination

A variety of biophysical techniques can be employed to accurately measure the binding affinity of small molecules to proteins. The choice of method often depends on factors such as throughput requirements, material consumption, and the specific information desired (e.g., kinetics, thermodynamics).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (ApoInd6) to a ligand (immobilized Bcl-2 family protein) in real-time. This allows for the determination of both association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

Protocol:

-

Immobilization: A purified Bcl-2 family protein (e.g., Bcl-xL) is covalently immobilized onto a sensor chip surface.

-

Binding: A series of concentrations of ApoInd6 in a suitable buffer are flowed over the chip surface. The binding of ApoInd6 to the immobilized protein causes an increase in the SPR signal (measured in response units, RU).

-

Dissociation: The flow of ApoInd6 is replaced with buffer, and the dissociation of the complex is monitored as a decrease in the SPR signal.

-

Regeneration: A regeneration solution is injected to remove any remaining bound ApoInd6, preparing the chip surface for the next injection.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (ApoInd6) to a protein (Bcl-2 family member). The binding isotherm can be used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Protocol:

-

Sample Preparation: A solution of a purified Bcl-2 family protein is placed in the sample cell of the calorimeter, and a solution of ApoInd6 at a higher concentration is loaded into the injection syringe.

-

Titration: Small aliquots of the ApoInd6 solution are injected into the protein solution at regular intervals.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The integrated heat per injection is plotted against the molar ratio of ApoInd6 to the protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters of the interaction.

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a probe, such as a fluorescently tagged BH3 peptide) upon binding to a larger molecule (a Bcl-2 family protein). In a competitive FP assay, the ability of an unlabeled compound (ApoInd6) to displace the fluorescent probe from the protein is measured.

Protocol:

-

Assay Setup: A fixed concentration of a Bcl-2 family protein and a fluorescently labeled BH3 peptide probe are incubated together, resulting in a high FP signal.

-

Competition: Increasing concentrations of ApoInd6 are added to the protein-probe complex.

-

Measurement: As ApoInd6 binds to the protein and displaces the fluorescent probe, the probe tumbles more freely in solution, leading to a decrease in the FP signal.

-

Data Analysis: The FP signal is plotted against the concentration of ApoInd6. The resulting dose-response curve is fitted to a competitive binding model to determine the IC50 value, which can be converted to a Ki value.

Visualization of Signaling Pathways and Workflows

Apoptosis Induction Pathway

The following diagram illustrates the intrinsic apoptosis pathway and the mechanism of action for this compound.

Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.

Experimental Workflow for Binding Affinity

The diagram below outlines a typical experimental workflow for determining the binding affinity of ApoInd6 to a Bcl-2 family protein using Surface Plasmon Resonance.

Caption: Generalized workflow for SPR-based binding affinity determination.

Conclusion

The comprehensive characterization of the binding affinity of novel apoptosis inducers, such as the hypothetical "this compound," to the Bcl-2 family of proteins is a cornerstone of modern anti-cancer drug discovery. By employing a suite of biophysical techniques including Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization, researchers can obtain precise quantitative data on the potency and selectivity of these compounds. This information, when combined with a thorough understanding of the underlying cellular pathways, is crucial for optimizing lead compounds, predicting in vivo efficacy, and ultimately developing safer and more effective targeted therapies for cancer.

References

Methodological & Application

Apoptosis Inducer 6 (Compound 4e): Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Inducer 6, also identified as compound 4e, is a promising anti-cancer agent that exhibits broad-spectrum activity against various cancer cell lines.[1] Its mechanism of action involves the induction of programmed cell death, or apoptosis, a critical process for tissue homeostasis and a key target in cancer therapy. This document provides detailed application notes and experimental protocols for the in vitro use of this compound, designed to assist researchers in evaluating its therapeutic potential.

Mechanism of Action

This compound triggers cell death through the intrinsic and extrinsic apoptotic pathways. Mechanistic studies, particularly in the human breast cancer cell line MDA-MB-231, have revealed that it modulates the expression of key apoptotic regulatory proteins. The compound upregulates the expression of pro-apoptotic proteins such as Bax and initiates the caspase cascade, leading to the activation of executioner caspases.

The proposed signaling pathway for this compound involves the following key steps:

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The cytotoxic activity of this compound (compound 4e) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 3.58 |

| MCF-7 | Breast Cancer | 4.58 |

| HepG-2 | Liver Cancer | Not specified, but high activity reported |

| K562 | Leukemia | Not specified, but high activity reported |

| SiHa | Cervical Cancer | Not specified, but high activity reported |

| B16 | Melanoma | Not specified, but high activity reported |

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

References

Application Notes and Protocols: Induction of Apoptosis in HeLa Cells using 6-Methoxyflavone

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The study of apoptosis-inducing agents is fundamental in cancer research and drug development. 6-Methoxyflavone has been identified as a compound that can inhibit the proliferation of human cervical adenocarcinoma (HeLa) cells and induce apoptosis in a concentration-dependent manner.[1] These application notes provide detailed protocols for utilizing 6-Methoxyflavone to induce and evaluate apoptosis in HeLa cells. The primary mechanism of action involves the activation of the PERK/EIF2α/ATF4/CHOP signaling pathway, which is associated with endoplasmic reticulum (ER) stress.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the effects of 6-Methoxyflavone on HeLa cells.

Table 1: Inhibitory Concentration (IC50) of 6-Methoxyflavone on HeLa Cells [3]

| Treatment Time | IC50 Value (µM) |

| 24 hours | 94.05 |

| 48 hours | 62.24 |

| 72 hours | 52.12 |

Table 2: Concentration-Dependent Induction of Apoptosis in HeLa Cells by 6-Methoxyflavone (48-hour treatment) [1]

| Concentration (µM) | Assay | Observation |

| 40 | Hoechst 33342 Staining | Increased nuclear condensation and fragmentation. |

| 65 | Annexin V-FITC/PI Flow Cytometry | Significant increase in early and late apoptotic cell populations. |

| 80 | Hoechst 33342 Staining | Pronounced nuclear condensation and fragmentation. |

| 120 | Hoechst 33342 Staining | High level of nuclear condensation and fragmentation. |

Experimental Protocols

HeLa Cell Culture and Passaging

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

15 mL conical tubes

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Maintain HeLa cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Aspirate the PBS and add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.

-

Incubate at 37°C for 3-5 minutes, or until cells detach.

-

Add 7-8 mL of complete culture medium to the flask to neutralize the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete medium.

-

Seed new T-75 flasks at a desired density (e.g., 1:5 to 1:10 split ratio).

Treatment of HeLa Cells with 6-Methoxyflavone

Materials:

-

HeLa cells seeded in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for flow cytometry and Western blot)

-

6-Methoxyflavone stock solution (e.g., 100 mM in DMSO)

-

Complete culture medium

-

DMSO (vehicle control)

Protocol:

-

Seed HeLa cells in the desired culture plates and allow them to adhere and grow for 24 hours to reach approximately 60-70% confluency.

-

Prepare working solutions of 6-Methoxyflavone by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 20, 40, 65, 80, 120, 160 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest 6-Methoxyflavone concentration.

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of 6-Methoxyflavone or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Cell Viability Assessment (MTT Assay)

Materials:

-

HeLa cells in a 96-well plate treated with 6-Methoxyflavone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

Microplate reader

Protocol:

-

Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Materials:

-

HeLa cells in a 6-well plate treated with 6-Methoxyflavone

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Protocol:

-

After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS, trypsinize, and then combine with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis Markers

Materials:

-

HeLa cells in a 6-well plate treated with 6-Methoxyflavone

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PERK, anti-p-PERK, anti-EIF2α, anti-p-EIF2α, anti-ATF4, anti-CHOP, anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection substrate

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression relative to the loading control.

Visualizations

Caption: Workflow for assessing 6-Methoxyflavone-induced apoptosis in HeLa cells.

Caption: 6-Methoxyflavone induces apoptosis in HeLa cells via the PERK pathway.

References

Determining the Optimal Incubation Time for Apoptosis Inducer 6 in A549 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Apoptosis inducer 6" is a novel compound under investigation for its potential to trigger programmed cell death, or apoptosis, in cancer cells. A critical parameter in characterizing its efficacy is the determination of the optimal incubation time that maximizes the apoptotic response in a specific cell line. This document provides detailed application notes and protocols for establishing the ideal treatment duration for "this compound" in A549 human lung adenocarcinoma cells, a commonly used model for lung cancer research.

The optimal incubation time is a balance between achieving a significant therapeutic effect and minimizing off-target effects or the onset of secondary necrosis. By systematically evaluating various time points, researchers can identify the window where the apoptotic pathway is maximally engaged. The following protocols describe a comprehensive approach, from initial cell viability screening to detailed analysis of apoptotic markers and signaling pathways.

Key Experiments and Methodologies

A multi-faceted approach is recommended to accurately determine the optimal incubation time. This involves assessing cell viability, quantifying apoptotic cells, and measuring the activity of key apoptotic enzymes.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] A dose-response and time-course experiment is the first step to identify a suitable concentration range and preliminary incubation times.

Protocol: MTT Assay for A549 Cells

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[2][3]

-

Treatment: Treat the cells with various concentrations of "this compound". Include a vehicle control (e.g., DMSO, if applicable) at a final concentration not exceeding 0.1%.[2]

-

Incubation: Incubate the treated cells for different time points, such as 6, 12, 24, 48, and 72 hours.[3]

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Data Presentation: Hypothetical MTT Assay Results

| Incubation Time (hours) | IC50 of this compound (µM) |

| 24 | 50 |

| 48 | 25 |

| 72 | 15 |

Quantification of Apoptosis by Annexin V/PI Staining

Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. This is a crucial step to confirm that cell death is occurring via apoptosis.

Protocol: Annexin V/PI Staining and Flow Cytometry

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 3 x 10⁵ cells per well. After 24 hours, treat the cells with a predetermined concentration of "this compound" (e.g., the IC50 value at a specific time point from the MTT assay) for various incubation times (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation: Hypothetical Annexin V/PI Staining Results

| Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 12 | 15.2 ± 1.8 | 5.1 ± 0.9 |

| 24 | 35.8 ± 2.5 | 12.4 ± 1.5 |

| 48 | 28.1 ± 3.1 | 25.6 ± 2.8 |

Measurement of Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides direct evidence of apoptosis induction.

Protocol: Colorimetric Caspase-3 Activity Assay

-

Cell Lysate Preparation: Seed and treat A549 cells as described for the Annexin V/PI assay for different durations (e.g., 6, 12, 18, 24, 48 hours). After treatment, lyse the cells in a chilled lysis buffer and collect the supernatant after centrifugation.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Caspase-3 Assay: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Data Presentation: Hypothetical Caspase-3 Activity Results

| Incubation Time (hours) | Fold Increase in Caspase-3 Activity (vs. Control) |

| 6 | 1.5 ± 0.2 |

| 12 | 3.2 ± 0.4 |

| 24 | 5.8 ± 0.6 |

| 48 | 3.5 ± 0.5 |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Apoptosis Inducer 6 (AI6) Treatment in MCF-7 Breast Cancer Cells

For Research Use Only.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. MCF-7, a human breast adenocarcinoma cell line, is a widely utilized in vitro model for studying the efficacy and mechanisms of potential anti-cancer compounds. These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of a novel compound, Apoptosis Inducer 6 (AI6), on MCF-7 cells. The protocols detailed below are based on established methodologies for assessing cell viability, apoptosis, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the treatment of MCF-7 cells with this compound (AI6). This data is representative of typical results obtained when studying a potent apoptosis-inducing agent.

Table 1: In Vitro Inhibitory Concentration of this compound (AI6)

| Parameter | Value | Cell Line | Assay | Treatment Duration |

| IC50 | 43.78 ± 1.73 µg/mL | MCF-7 | MTT Assay | 24 hours |

| IC50 | 28.25 ± 0.98 µg/mL | MCF-7 | MTT Assay | 48 hours |

| IC50 | 18.11 ± 0.26 µg/mL | MCF-7 | MTT Assay | 72 hours |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Apoptosis Induction by this compound (AI6) in MCF-7 Cells

| Treatment Concentration | Percentage of Apoptotic Cells (Early + Late) | Assay | Treatment Duration |

| Control (Vehicle) | 3.2 ± 0.5% | Annexin V-FITC/PI Staining | 48 hours |

| AI6 (IC25) | 25.8 ± 2.1% | Annexin V-FITC/PI Staining | 48 hours |

| AI6 (IC50) | 52.4 ± 3.7% | Annexin V-FITC/PI Staining | 48 hours |

| AI6 (IC75) | 78.9 ± 4.2% | Annexin V-FITC/PI Staining | 48 hours |

Signaling Pathway

The proposed mechanism of action for this compound (AI6) involves the activation of both the intrinsic and extrinsic apoptosis pathways, converging on the executioner caspases.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the apoptotic effects of this compound (AI6) on MCF-7 cells.

Experimental Protocols

MCF-7 Cell Culture and Maintenance

-

Thawing Frozen Cells : Quickly thaw a vial of frozen MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Centrifugation : Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspension : Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.[1]

-